Biotin-PEG2-Azide Biotin-PEG2-Azide Biotin-PEG2-azide is PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Brand Name: Vulcanchem
CAS No.: 1910803-72-3
VCID: VC0521308
InChI: InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Molecular Formula: C16H28N6O4S
Molecular Weight: 400.5

Biotin-PEG2-Azide

CAS No.: 1910803-72-3

Cat. No.: VC0521308

Molecular Formula: C16H28N6O4S

Molecular Weight: 400.5

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-PEG2-Azide - 1910803-72-3

Specification

Description Biotin-PEG2-azide is PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
CAS No. 1910803-72-3
Molecular Formula C16H28N6O4S
Molecular Weight 400.5
IUPAC Name N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Standard InChI InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
Standard InChI Key OVEZMVONEJMGLZ-YDHLFZDLSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Appearance Solid powder

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